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This in-depth technical guide explores the application of Eudragit® polymers in the formulation

of sustained release matrix tablets. Eudragit®, a brand of polymethacrylate-based copolymers,

offers a versatile platform for controlling the release of active pharmaceutical ingredients

(APIs), enhancing therapeutic efficacy, and improving patient compliance.[1][2][3] This

document provides a comprehensive overview of the types of Eudragit® polymers suitable for

sustained release applications, the underlying mechanisms of drug release, formulation

methodologies, and detailed experimental protocols for characterization.

Eudragit® Polymers for Sustained Release
Eudragit® polymers are synthetic copolymers derived from acrylic and methacrylic acid esters.

[3] For sustained release matrix tablets, the key polymers are those that are insoluble in

gastrointestinal fluids and exhibit pH-independent swelling.[1][4] This characteristic allows for a

consistent drug release rate throughout the digestive tract. The most commonly employed

grades for creating matrix systems are the Eudragit® RL (high permeability), RS (low

permeability), and neutral NE/NM series.[2][4]

The fundamental difference between the RL and RS types lies in the content of quaternary

ammonium groups in their structure. Eudragit® RL polymers have a higher concentration of

these hydrophilic groups, leading to greater permeability and faster drug release.[1]

Conversely, Eudragit® RS polymers have a lower content of these groups, resulting in a less

permeable matrix and slower drug release.[1][5] By combining Eudragit® RL and RS grades in
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various ratios, formulators can precisely tailor the permeability of the matrix and, consequently,

the drug release profile to meet specific therapeutic needs.[1][4]

The neutral Eudragit® NE and NM grades are copolymers of ethyl acrylate and methyl

methacrylate without any functional ionic groups.[3][4] This neutrality makes them an excellent

option for formulating with APIs regardless of their ionic charge and for creating highly flexible

matrix systems.[1]

Table 1: Properties of Key Eudragit® Polymers for Sustained Release Matrix Tablets

Eudragit® Grade
Chemical
Name/Type

Permeability
Key Characteristics
& Properties

Eudragit® RL PO/100

Amino Methacrylate

Copolymer (Type A)

USP/NF

High

Insoluble with pH-

independent swelling;

high water uptake;

forms a permeable

matrix.[1][2]

Eudragit® RS PO/100

Amino Methacrylate

Copolymer (Type B)

USP/NF

Low

Insoluble with pH-

independent swelling;

low water uptake;

forms a dense, less

permeable matrix.[1]

[2]

Eudragit® NE 30 D

Poly(ethyl acrylate-co-

methyl methacrylate)

2:1

Low

Aqueous dispersion of

a neutral copolymer;

insoluble with pH-

independent swelling;

forms flexible films.[4]

[6]

Eudragit® NM 30 D
Poly(ethyl acrylate-co-

methyl methacrylate)
Low

Aqueous dispersion of

a neutral copolymer;

similar to NE 30 D,

effective matrix

former.[1][4][7]
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Mechanism of Drug Release
The primary mechanism of drug release from an insoluble Eudragit® matrix tablet is diffusion.

The process is not based on erosion or degradation of the polymer matrix but on the passage

of the drug through the swollen, porous polymer network.

The sequence of events is as follows:

Hydration: Upon ingestion, the tablet comes into contact with gastrointestinal fluids, which

begin to penetrate the matrix.

Swelling & Pore Formation: The Eudragit® polymer hydrates and swells, creating a network

of microscopic pores and channels within the tablet structure.

Drug Dissolution: The API dissolves in the fluid that has penetrated the matrix.

Diffusion: A concentration gradient is established between the dissolved drug inside the

matrix and the bulk fluid outside. This gradient drives the diffusion of the dissolved drug out

of the tablet and into the gastrointestinal tract.

The rate of diffusion, and therefore the drug release rate, is governed by the permeability of the

polymer matrix. A matrix formulated with Eudragit® RS will have lower permeability and thus a

slower release rate compared to one made with the more permeable Eudragit® RL.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.banglajol.info/index.php/JPharma/article/download/5328/4155
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eudragit® Matrix Tablet

Gastrointestinal Lumen

Insoluble Polymer Matrix (Eudragit® RL/RS) API Particles (Dispersed)

2. API Dissolution
(Inside Matrix)

API exposed to water

GI Fluid

1. Hydration & Swelling
(Pore Formation)

Bulk Fluid (Low API Conc.)

Released API

Water Penetrates Matrix
3. Diffusion

(Concentration Gradient)

Dissolved API creates
high internal concentration

API moves out of matrix

Click to download full resolution via product page

Figure 1. Drug release mechanism from an insoluble Eudragit® matrix tablet.

Formulation and Manufacturing Processes
Eudragit®-based matrix tablets can be manufactured using several standard pharmaceutical

techniques. The choice of method depends on the properties of the API, the desired release

profile, and the specific Eudragit® grade being used.
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Direct Compression (DC): This is the simplest method, involving the blending of powdered

Eudragit® grades (e.g., RL PO, RS PO) with the API and other excipients (fillers, lubricants),

followed by direct compression into tablets. It is suitable for APIs with good flowability and

compressibility.

Wet Granulation (WG): This is a common and robust method. The API and fillers are

blended, and then granulated using a binder solution. For matrix tablets, aqueous

dispersions like Eudragit® NE 30 D or NM 30 D can be used as the granulating liquid,

effectively forming the matrix structure during this process.[9][10] Alternatively, organic

solutions of Eudragit® can be used.

Injection Moulding / Hot Melt Extrusion (HME): These are advanced, solvent-free techniques

where the API is mixed with thermoplastic Eudragit® polymers and processed at elevated

temperatures to create the matrix tablet.[11] This can produce tablets with a very low

porosity, leading to highly controlled, diffusion-based release.[11]
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Figure 2. General experimental workflow for wet granulation of matrix tablets.
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Experimental Protocols
Tablet Formulation via Wet Granulation
This protocol provides a representative method for preparing sustained release matrix tablets

using an aqueous Eudragit® dispersion.

Materials:

Active Pharmaceutical Ingredient (API)

Eudragit® NM 30 D (as granulating liquid/binder)[9]

Filler (e.g., Microcrystalline Cellulose, Lactose)

Lubricant (e.g., Magnesium Stearate)

Purified Water (for dilution of dispersion if needed)

Procedure:

1. Dispensing: Accurately weigh all raw materials as per the formulation. (See Table 2 for

examples).

2. Pre-blending: Sift the API and filler through an appropriate mesh sieve and blend in a high-

shear mixer or planetary mixer for 5-10 minutes to ensure homogeneity.[9]

3. Granulation: While the blender is running at a suitable speed, slowly add the Eudragit®

NM 30 D aqueous dispersion to the powder blend over 5 minutes to form a wet mass.[9]

4. Wet Massing: Continue mixing for an additional 3-5 minutes to achieve granules of the

desired consistency.

5. Wet Milling: Pass the wet mass through a 1.25-mm mesh sieve.[9]

6. Drying: Dry the granules in a hot air oven or a fluid bed dryer at 40-50°C until the loss on

drying (LOD) is within the specified limit (typically < 2%).[9][10]
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7. Dry Milling: Sift the dried granules through a sieve (e.g., No. 22) to obtain a uniform

granule size and break any agglomerates.[10]

8. Lubrication: Add the sifted lubricant (e.g., Magnesium Stearate) to the granules and blend

for 2-3 minutes at a low speed.

9. Compression: Compress the final blend into tablets using a single-punch or rotary tablet

press with appropriate tooling.[10]

In-Vitro Dissolution Testing
This protocol is essential for evaluating the drug release profile of the formulated tablets.

Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).[12][13][14]

Dissolution Medium: 900 mL of a specified medium. Since Eudragit® RL/RS/NE/NM

polymers are pH-independent, the medium is chosen based on the API's properties and

physiological relevance (e.g., 0.1N HCl for 2 hours, followed by phosphate buffer pH 6.8, or

simply demineralized water).[10][11]

Apparatus Settings:

Temperature: 37 ± 0.5°C.[11]

Rotation Speed: 50 or 100 rpm.[11][14]

Procedure:

1. Place one tablet in each dissolution vessel.

2. Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, and

24 hours).[11][14]

3. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution

medium if necessary to maintain sink conditions.

4. Filter the samples through a suitable filter (e.g., 0.45 µm).
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Analysis: Determine the concentration of the API in each sample using a validated analytical

method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography

(HPLC).[14][15]

Analysis of Drug Release Kinetics
To understand the mechanism of drug release, the dissolution data is fitted to various kinetic

models.[12]

Zero-Order Model:Qt = Q0 + K0t

Describes drug release at a constant rate, independent of concentration.

First-Order Model:log Qt = log Q0 + K1t / 2.303

Describes drug release where the rate is proportional to the amount of drug remaining in

the dosage form.

Higuchi Model:Qt = KHt^1/2

Describes drug release from a matrix system based on Fickian diffusion. A good fit often

indicates a diffusion-controlled release mechanism.[8][12][16]

Korsmeyer-Peppas Model:Mt / M∞ = Ktn

Used to analyze release from polymeric systems when the mechanism is not well known

or when more than one mechanism is involved. The release exponent 'n' is indicative of

the release mechanism. For a cylindrical tablet, n ≈ 0.45 suggests Fickian diffusion, 0.45 <

n < 0.89 suggests anomalous (non-Fickian) transport (diffusion and polymer relaxation),

and n ≈ 0.89 suggests Case II transport (zero-order release).[5][12][17]

Quantitative Data and Formulation Examples
The following tables summarize example formulations and resulting kinetic data from various

studies, illustrating the impact of polymer choice and concentration on drug release.

Table 2: Example Formulations of Eudragit® Sustained Release Matrix Tablets
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API
Eudragit®
Type

Polymer
Conc. (%
w/w)

Manufacturi
ng Method

Other Key
Excipients

Reference

Theophylline
Eudragit® RS

PO
10-50%

Direct

Compression

Ludipress

LCE
[8]

Theophylline
Eudragit® RS

PO / RL PO

50% (various

ratios)

Direct

Compression

Ludipress

LCE
[8]

Paracetamol
Eudragit® RS

PO
5-15%

Wet

Granulation /

Solid

Dispersion

Lactose,

Starch
[16]

Diltiazem HCl
Eudragit®

NM 30 D
11.3 - 13.8%

Wet

Granulation

Microcrystalli

ne Cellulose
[4]

Fluvastatin

Sodium

Eudragit® RS

100 / RL 100
Not specified

Wet

Granulation

Lactose, Mg

Stearate
[5]

Metoprolol

Tartrate

Eudragit® RL

/ RS

70% (various

ratios)

Injection

Moulding

Triethyl

Citrate
[11]

Table 3: Summary of Drug Release Kinetics from Eudragit® Matrix Tablets
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API
Eudragit®
System

Best Fit
Kinetic
Model

Release
Exponent
'n'
(Korsmeyer
-Peppas)

Inferred
Release
Mechanism

Reference

Paracetamol
Eudragit® RS

PO

Higuchi (R² >

0.98)
< 0.5

Fickian

Diffusion
[16]

Fluvastatin

Sodium

Eudragit® RS

100 / RL 100

Korsmeyer-

Peppas
0.5318

Anomalous

(Non-Fickian)

Transport

(Diffusion &

Erosion)

[5]

Anti-anginal

Drug

Eudragit® L

100-55

Higuchi (R² =

0.99)
Not specified

Anomalous

(Non-Fickian)

Transport

[12]

Theophylline
Eudragit® RS

PO

Higuchi /

Zero-Order
0.45 - 0.82

Anomalous

(Non-Fickian)

Transport

[8]

Verapamil

Eudragit® NE

30D /

Carbopol

Not specified 0.7 - 1.0

Anomalous

(Non-Fickian)

Transport

[17]

Conclusion
Eudragit® polymers provide a highly reliable and adaptable platform for the development of

sustained release matrix tablets. Through the careful selection of polymer grades—primarily

the RL, RS, and neutral NE/NM series—and their combination ratios, drug development

professionals can achieve precise control over drug release rates. The primary release

mechanism from these insoluble matrices is diffusion, which can be modulated by formulation

and process variables. The manufacturing of these tablets can be accomplished through

straightforward and scalable techniques like direct compression and wet granulation, making

Eudragit® an invaluable tool in modern oral drug delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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